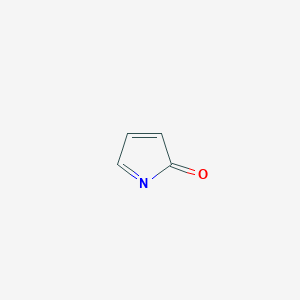
2H-Pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrol-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, is a five-membered nitrogen-containing heterocyclic compound. It is a versatile molecule found in various natural products and synthetic compounds, exhibiting a wide range of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2H-Pyrrol-2-one can be synthesized through several methods:
Nucleophilic Substitution: This involves the reaction of furanone derivatives with amines.
Heterocyclization of Schiff Bases: Schiff bases react with maleic anhydride to form pyrrolone derivatives.
Three-Component Reactions: These reactions involve the use of aldehydes, isocyanides, and carboxylic acids under microwave irradiation.
Industrial Production Methods: Industrial production of this compound typically involves the condensation of readily available precursors such as phenylpyruvic acid with various reagents under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various substituted pyrrolones.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the pyrrolone ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolones, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
2H-Pyrrol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrrolone derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyrrol-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as HIV-1 integrase, which is crucial for viral replication.
Receptor Modulation: Pyrrolone derivatives can modulate the activity of estrogen receptors, making them useful in cancer therapy.
Radical Scavenging: Some derivatives exhibit antioxidant activity by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
2H-Pyrrol-2-one can be compared with other similar compounds such as:
2-Pyrrolidinone: A γ-lactam with similar structural features but different biological activities.
3-Pyrroline-2-one: Another derivative with significant bioactive properties.
Pyrrolidin-2-one: Known for its use in the synthesis of various alkaloids and β-amino acids.
Uniqueness: this compound stands out due to its versatile reactivity and wide range of biological activities, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
54036-77-0 |
|---|---|
Molekularformel |
C4H3NO |
Molekulargewicht |
81.07 g/mol |
IUPAC-Name |
pyrrol-2-one |
InChI |
InChI=1S/C4H3NO/c6-4-2-1-3-5-4/h1-3H |
InChI-Schlüssel |
VIXWGKYSYIBATJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















